molecular formula C5H7N3O4S2 B15218726 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid CAS No. 138352-18-8

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid

Cat. No.: B15218726
CAS No.: 138352-18-8
M. Wt: 237.3 g/mol
InChI Key: BDIQNCJJPQNEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets, such as urease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of certain bacteria, such as Helicobacter pylori .

Comparison with Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetic acid
  • 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives

Comparison: Compared to these similar compounds, 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly effective as a urease inhibitor and useful in various synthetic applications .

Properties

CAS No.

138352-18-8

Molecular Formula

C5H7N3O4S2

Molecular Weight

237.3 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfonyl]acetic acid

InChI

InChI=1S/C5H7N3O4S2/c6-5-8-7-3(13-5)1-14(11,12)2-4(9)10/h1-2H2,(H2,6,8)(H,9,10)

InChI Key

BDIQNCJJPQNEFR-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)N)S(=O)(=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.